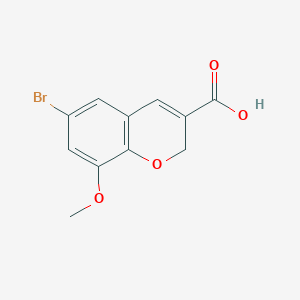

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCNRUHQQHSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585512 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-13-6 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research and development.[1] The synthesis is detailed through a multi-step process, beginning with commercially available starting materials. This document includes detailed experimental protocols, tabulated data for key compounds, and workflow visualizations to aid in the practical application of this synthesis.

Introduction

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a member of the chromene class of compounds, which are known for their diverse biological activities. The unique substitution pattern of this molecule, featuring a bromine atom, a methoxy group, and a carboxylic acid on the 2H-chromene core, makes it a valuable building block in medicinal chemistry. Research suggests that compounds with this scaffold may possess anti-inflammatory and anti-cancer properties, serving as key intermediates in the synthesis of novel therapeutic agents and natural products.[1]

Proposed Synthetic Pathway

The synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid can be envisioned through a two-step process. The initial step involves the formation of a coumarin ring system via a Knoevenagel condensation. The subsequent and more challenging step is the selective reduction of the lactone within the coumarin ring to yield the desired 2H-chromene structure, without affecting the carboxylic acid moiety. Due to the reactivity of the carboxylic acid towards many reducing agents, a protection-deprotection strategy is proposed for this transformation.

The overall synthetic workflow is depicted below:

Caption: Proposed multi-step synthesis of the target compound.

Physicochemical Properties of Key Compounds

The following table summarizes the key physicochemical properties of the starting material, the intermediate, and the final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | C₈H₇BrO₃ | 231.04 | Solid | 125-127 |

| 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid | 119686-34-9 | C₁₁H₇BrO₅ | 299.07 | Solid | 226 |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | 885271-13-6 | C₁₁H₉BrO₄ | 285.09 | Solid | Not available |

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates. Researchers should perform small-scale trials to optimize conditions for this specific synthesis.

Step 1: Synthesis of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Intermediate)

This step involves the Knoevenagel condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with malonic acid. The Doebner modification, using pyridine and a catalytic amount of piperidine, is a classic and effective method for this transformation.

Caption: Workflow for the Knoevenagel condensation.

Materials and Reagents:

-

5-bromo-2-hydroxy-3-methoxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 5-bromo-2-hydroxy-3-methoxybenzaldehyde in a minimal amount of anhydrous pyridine.

-

To this solution, add 1.5 equivalents of malonic acid and a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Heat the reaction mixture to reflux (around 115°C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice-cold water.

-

Acidify the aqueous mixture by the slow addition of concentrated HCl until the product precipitates out completely.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining pyridine and piperidine hydrochloride.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

-

Dry the purified product under vacuum. The expected yield is typically in the range of 70-85% based on similar reactions.

Step 2: Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid (Final Product)

This step requires a three-stage process: protection of the carboxylic acid, selective reduction of the lactone, and deprotection.

Step 2a: Protection of the Carboxylic Acid

The carboxylic acid is protected as a silyl ester to prevent its reduction in the subsequent step.

Materials and Reagents:

-

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Suspend the intermediate from Step 1 (1 equivalent) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (2.5 equivalents) to the suspension.

-

Add a solution of TBDMSCl (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate. This product is often used in the next step without further purification.

Step 2b: Selective Reduction of the Lactone

The lactone of the protected coumarin is selectively reduced to a lactol using Di-isobutylaluminium hydride (DIBAL-H) at low temperature. The lactol is then reduced to the 2H-chromene.

Materials and Reagents:

-

Protected intermediate from Step 2a

-

Di-isobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes)

-

Anhydrous Toluene

-

Triethylsilane

-

Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

-

Dissolve the protected intermediate (1 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for 2-3 hours.

-

To the intermediate lactol solution at -78°C, add triethylsilane (3 equivalents) followed by the dropwise addition of boron trifluoride etherate (2 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Stir the mixture vigorously until the two layers become clear.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 2c: Deprotection of the Carboxylic Acid

The silyl ester protecting group is removed to yield the final product.

Materials and Reagents:

-

Reduced protected intermediate from Step 2b

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Dilute aqueous HCl

Procedure:

-

Dissolve the crude product from Step 2b in THF.

-

Add TBAF (1.1 equivalents) and stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, dilute the reaction mixture with water and acidify to a pH of approximately 2-3 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, by column chromatography or recrystallization.

Potential Biological Activity and Research Applications

Caption: A generalized workflow for drug discovery.

Safety and Handling

This synthesis involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Pyridine and Piperidine: These are flammable, toxic, and corrosive. Avoid inhalation and skin contact.

-

DIBAL-H: This is a pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere.

-

Boron trifluoride etherate: This is a corrosive and moisture-sensitive Lewis acid.

-

TBDMSCl and TBAF: These can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: This document provides a proposed synthetic route based on established chemical principles. The procedures have not been optimized for the specific synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid and should be adapted and validated by qualified researchers. The quantitative data for the final product is not available in the cited literature and should be determined experimentally.

References

A Technical Guide to 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a heterocyclic organic compound belonging to the chromene class. The chromene scaffold is a key structural motif found in numerous natural products and serves as a valuable building block in medicinal chemistry.[1] Compounds of this class are actively researched for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] This document provides a technical overview of the known properties of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, outlines a general synthetic approach, and discusses its potential role in relevant biological pathways.

Physicochemical and Identification Properties

While detailed experimental data such as melting point, boiling point, and solubility are not widely available in public literature for this specific compound, its key identification properties have been established. It is crucial to distinguish this compound from its 2-oxo (coumarin) analogue, which features a ketone at the C2 position and exhibits different properties.

| Property | Value | Source |

| CAS Number | 885271-13-6 | [1][2] |

| Molecular Formula | C₁₁H₉BrO₄ | [1][2] |

| Molecular Weight | 285.09 g/mol | [1][2] |

| MDL Number | MFCD04114594 | [1] |

| PubChem ID | 16228337 | [1] |

| Storage Conditions | 0-8°C | [1] |

Experimental Protocols: A Generalized Synthetic Approach

General Experimental Workflow:

-

Starting Material Preparation: The synthesis would likely begin with 3-bromo-5-methoxy-salicylaldehyde.

-

Oxa-Michael Addition: This aldehyde would undergo an Oxa-Michael (conjugate) addition reaction with an acrylate derivative (e.g., ethyl acrylate) in the presence of a base. This step forms the core dihydropyran ring of the chromene structure.

-

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

-

Purification: The final compound is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

The following diagram illustrates this generalized workflow.

References

6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. While direct experimental data on this specific molecule is limited, this document synthesizes available information on structurally related chromene derivatives to propose plausible biological activities. The chromene scaffold is a well-established pharmacophore with demonstrated anti-cancer and anti-inflammatory properties. This guide will delve into potential signaling pathways, present hypothetical quantitative data based on analogous compounds, detail relevant experimental protocols, and provide visual representations of these concepts to facilitate further research and drug development efforts.

Introduction

6-Bromo-8-methoxy-2H-chromene-3-carboxylic acid is a synthetic organic compound featuring a chromene core, a heterocyclic motif prevalent in a variety of natural products and biologically active molecules.[1] The presence of the bromine atom at the 6-position and a methoxy group at the 8-position, combined with a carboxylic acid at the 3-position, suggests a molecule designed for specific biological interactions. While this compound is commercially available for research purposes, its precise mechanism of action has not been extensively elucidated in publicly available literature.[1] However, the broader family of chromene derivatives has been the subject of significant investigation, revealing a range of pharmacological activities.[1] This guide will therefore extrapolate from the known biological effects of closely related analogs to build a comprehensive overview of the potential therapeutic applications of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.

Potential Mechanisms of Action

Based on the structure-activity relationships of analogous chromene-based compounds, two primary areas of therapeutic potential emerge: oncology and anti-inflammatory applications.

Anticancer Activity: Targeting the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Structurally similar compounds, such as 6-bromo-8-ethoxy-3-nitro-2H-chromene, have demonstrated potent antitumor activity by inhibiting the phosphorylation of AKT, a key downstream effector in this pathway. The inhibition of AKT phosphorylation prevents its activation, leading to the induction of apoptosis in cancer cells.

Proposed Signaling Pathway:

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Anti-inflammatory Activity: P2Y6 Receptor Antagonism and Nitric Oxide Synthase Inhibition

Chronic inflammation is implicated in a wide range of diseases. Chromene derivatives have been identified as antagonists of the P2Y6 receptor, a G-protein coupled receptor involved in inflammatory signaling.[2] Antagonism of this receptor can modulate inflammatory responses. Additionally, the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of the pro-inflammatory mediator nitric oxide (NO), represents another potential anti-inflammatory mechanism.

Proposed Inflammatory Signaling Pathways:

References

Spectroscopic and Mechanistic Insights into 6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential signaling pathways associated with 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid (CAS No. 885271-13-6). This molecule is of interest to the scientific community due to its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1]

Compound Identification and Properties

| Parameter | Value | Reference |

| Compound Name | 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |

| CAS Number | 885271-13-6 | [1] |

| Molecular Formula | C₁₁H₉BrO₄ | [1] |

| Molecular Weight | 285.09 g/mol | [1] |

Spectroscopic Data Analysis

The following tables summarize the expected and observed spectroscopic data for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid and its 2-oxo analogue.

¹H NMR Spectroscopy Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet, Broad | 1H | -COOH |

| ~7.8 | Singlet | 1H | H4 |

| ~7.4 | Doublet | 1H | H5 or H7 |

| ~7.2 | Doublet | 1H | H5 or H7 |

| ~4.8 | Singlet | 2H | H2 |

| ~3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~150 | C8a |

| ~148 | C8 |

| ~135 | C7 |

| ~130 | C4 |

| ~125 | C5 |

| ~120 | C4a |

| ~118 | C6 |

| ~65 | C2 |

| ~56 | -OCH₃ |

Mass Spectrometry Data (Predicted)

| Technique | Ionization Mode | [M]+ | Key Fragments |

| ESI-MS | Negative | m/z 283/285 | 240/242 ([M-COOH]⁻), 198 ([M-Br-COOH]⁻) |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1260 | Strong | C-O stretch (Aromatic Ether) |

| ~750 | Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.

Synthesis: Bromination of 8-methoxy-2H-chromene-3-carboxylic acid

-

Dissolution: Dissolve 8-methoxy-2H-chromene-3-carboxylic acid in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in both positive and negative ion modes.

Infrared (IR) Spectroscopy

-

Sample Preparation: Mix a small amount of the solid sample with potassium bromide (KBr) and press into a thin pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Visualized Workflows and Signaling Pathways

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

Postulated Anti-Inflammatory Signaling Pathway

Chromene derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.

Caption: Inhibition of the NF-κB signaling pathway by the title compound.

Potential Anti-Cancer Mechanism

The anti-cancer activity of chromene derivatives can be attributed to the induction of apoptosis (programmed cell death).

Caption: Induction of apoptosis via modulation of the Bcl-2 protein family.

References

Potential Therapeutic Targets of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene class of heterocyclic molecules. While specific biological data for this exact compound is limited in publicly available literature, the chromene scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid by examining the known activities of structurally similar chromene derivatives. The primary areas of therapeutic promise for this compound class include oncology and inflammatory diseases. Potential molecular targets implicated include key enzymes and signaling pathways such as the PI3K/AKT/mTOR pathway, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and topoisomerases. This document aims to provide a comprehensive overview of these potential targets, the experimental basis for their consideration, and the methodologies employed in their investigation, thereby serving as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Chromenes, also known as benzopyrans, are a class of bicyclic organic compounds consisting of a benzene ring fused to a pyran ring. This structural motif is found in a variety of natural products, including flavonoids, coumarins, and alkaloids, which are known to possess diverse pharmacological properties. The synthetic chromene, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, is noted for its potential in pharmaceutical development, particularly for its anti-inflammatory and anti-cancer properties[1]. Its utility in biochemical research for exploring enzyme inhibition in pathways related to cancer and metabolic disorders further underscores its potential as a lead compound for novel therapeutic agents[1]. This guide will delve into the specific molecular targets and pathways that are likely to be modulated by this compound, based on evidence from closely related analogs.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related chromene and coumarin derivatives, the primary therapeutic areas for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid are oncology and inflammatory conditions.

Oncology

The chromene scaffold is a recurring feature in many anticancer agents. The potential anticancer mechanisms of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid can be inferred from its analogs.

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A structurally similar compound, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), has been identified as a potent inhibitor of this pathway, demonstrating antiproliferative activities against a panel of tumor cell lines[2]. BENC-511 was shown to block the phosphorylation of AKT, a key downstream effector of PI3K, and induce cancer cell apoptosis[2]. This suggests that 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid may also exert its anticancer effects through the modulation of this crucial signaling cascade.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Compound [label="6-bromo-8-methoxy-\n2H-chromene-3-carboxylic acid\n(Potential Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K [arrowhead=tee]; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT; AKT -> mTORC1; mTORC1 -> CellGrowth; AKT -> Apoptosis [arrowhead=tee, label=" inhibits"]; Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; Compound -> AKT [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; } .enddot Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them established targets for cancer chemotherapy. Docking studies on the related compound, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, have suggested potential interactions with topoisomerases[3]. Other chromone derivatives have been designed and evaluated as topoisomerase I inhibitors[4]. This indicates that 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid could potentially interfere with DNA replication and cell division in cancer cells by inhibiting these enzymes.

Inflammatory Diseases

Chronic inflammation is implicated in a wide range of diseases, and targeting inflammatory pathways is a key therapeutic strategy. The chromene structure is present in many compounds with anti-inflammatory activity.

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. The structurally related coumarin derivative, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been associated with the inhibition of TNF-α and IL-6 production in macrophages[3]. This suggests that 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid may exert its anti-inflammatory effects by downregulating the production of these critical mediators.

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Molecular docking studies on 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid have suggested potential interactions with COX-2[3]. This suggests a potential mechanism for the anti-inflammatory activity of the target compound through the inhibition of prostaglandin synthesis.

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Macrophage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Compound [label="6-bromo-8-methoxy-\n2H-chromene-3-carboxylic acid\n(Potential Inhibitor)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimulus -> Cell; Cell -> NFkB; NFkB -> COX2; NFkB -> Cytokines; COX2 -> Prostaglandins; Cytokines -> Inflammation; Prostaglandins -> Inflammation; Compound -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; Compound -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Potential\n Inhibition"]; } .enddot Caption: Potential anti-inflammatory mechanisms of action.

Quantitative Data on Related Compounds

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | Antiproliferative activity (panel of 12 tumor cell lines) | Potent (specific values not provided) | [2] |

| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | AKT phosphorylation inhibition | More potent than S14161 (specific values not provided) | [2] |

| 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) | HUVEC migration inhibition (anti-angiogenesis) | More potent than S14161 (specific values not provided) | [2] |

Experimental Protocols

The following are generalized experimental protocols for assessing the potential therapeutic activities of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, based on methodologies commonly used for evaluating chromene derivatives.

In Vitro Kinase Assay (e.g., PI3K/AKT)

-

Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.

-

Materials: Recombinant human kinase (e.g., PI3Kα, AKT1), substrate (e.g., PIP2 for PI3K, a specific peptide for AKT), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Compound\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Mix Kinase,\nSubstrate, Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; AddCompound [label="Add Compound\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddATP [label="Initiate with ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="Detect Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare; Prepare -> AddCompound; Mix -> AddCompound; AddCompound -> AddATP; AddATP -> Incubate; Incubate -> Detect; Detect -> Analyze; Analyze -> End; } .enddot Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cellular Assay for Cytokine Inhibition (e.g., TNF-α)

-

Objective: To measure the effect of the compound on the production and secretion of inflammatory cytokines from cells.

-

Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, lipopolysaccharide (LPS), test compound, and an ELISA kit for the cytokine of interest (e.g., TNF-α).

-

Procedure: a. Seed the macrophage cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls. d. Incubate the plate for a specified time (e.g., 24 hours). e. Collect the cell culture supernatant. f. Measure the concentration of the cytokine in the supernatant using the ELISA kit according to the manufacturer's protocol. g. Determine the IC₅₀ value for the inhibition of cytokine production.

In Vitro Cytotoxicity Assay

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Materials: Human cancer cell line (e.g., MCF-7, A549), cell culture medium, test compound, and a viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of the test compound. c. Incubate the cells for a specified period (e.g., 48-72 hours). d. Add the viability reagent to each well and incubate as required. e. Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activity of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is limited, the extensive research on the chromene scaffold provides a strong foundation for predicting its potential therapeutic targets. The primary areas of interest are oncology and inflammation, with key molecular targets likely to include the PI3K/AKT/mTOR signaling pathway, topoisomerases, TNF-α, IL-6, and COX-2. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activity. Further investigation is warranted to elucidate the specific mechanisms of action and to validate the therapeutic potential of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid as a novel drug candidate. This technical guide serves as a starting point for researchers to design and execute studies that will uncover the full pharmacological profile of this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 9-Bromo-2,3-diethylbenzo[de]chromene-7,8-dione (MSN54): A novel non-intercalative topoisomerase II catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Core Physicochemical Properties of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental solubility and stability data for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is not extensively available in the public domain. This guide is therefore based on established principles of organic chemistry, standard pharmaceutical testing protocols, and data from structurally analogous compounds. The experimental protocols provided are standardized methodologies for determining these properties.

Introduction

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a member of the chromene class of heterocyclic compounds. Chromene scaffolds are prevalent in a variety of natural products and are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituents on the chromene ring—a bromine atom, a methoxy group, and a carboxylic acid—are expected to significantly influence its physicochemical properties, such as solubility, stability, and crystal packing. Understanding these core properties is critical for its potential development as a therapeutic agent. This document provides a technical overview of its anticipated solubility and stability profiles, along with detailed experimental protocols for their determination.

Physicochemical Properties

The structure of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, with its combination of a hydrophobic chromene core, a polar carboxylic acid group, an electron-donating methoxy group, and an electron-withdrawing bromine atom, suggests a compound with nuanced solubility and stability characteristics. The carboxylic acid moiety allows for pH-dependent solubility and potential for intermolecular hydrogen bonding, which can affect both solubility and crystal lattice stability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Due to the presence of the carboxylic acid group, the solubility of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is expected to be highly dependent on the pH of the medium. In acidic environments, the carboxylic acid will be protonated, leading to lower aqueous solubility. Conversely, in neutral to basic conditions, the deprotonation of the carboxylic acid to form a carboxylate salt will significantly enhance its solubility in aqueous media.

Table 1: Predicted Solubility of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in Various Solvents

| Solvent System | Predicted Solubility Category | Rationale |

| Water (pH < 4) | Insoluble to Sparingly Soluble | The carboxylic acid is protonated, reducing polarity. |

| 5% Sodium Bicarbonate (aq) | Soluble | A weak base, sufficient to deprotonate the carboxylic acid. |

| 5% Sodium Hydroxide (aq) | Soluble | A strong base that will fully deprotonate the carboxylic acid. |

| 5% Hydrochloric Acid (aq) | Insoluble | The compound is not a base and remains protonated. |

| Ethanol | Soluble | The compound can engage in hydrogen bonding with the alcohol. |

| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A nonpolar organic solvent, less compatible with the polar functional groups. |

| Diethyl Ether | Sparingly Soluble to Insoluble | A relatively nonpolar solvent. |

Stability Profile

The stability of a compound is crucial for its shelf-life, formulation, and storage conditions. The chromene ring, while generally stable, can be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis of the ester-like lactone ring under strong basic conditions, oxidative degradation, and photodecomposition.

Table 2: Predicted Stability of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Basic (e.g., 0.1 M NaOH) | Potential Degradation | Hydrolysis of the lactone ring. |

| Oxidative (e.g., 3% H₂O₂) | Potential Degradation | Oxidation of the chromene ring or methoxy group. |

| Thermal (e.g., 60°C) | Likely Stable | Dependent on the solid-state form and melting point. |

| Photolytic (e.g., UV/Vis light) | Potential Degradation | Photodecomposition products. |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of solubility and stability.

Protocol for Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of the target compound in various solvents.

Materials:

-

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

-

Calibrated balance

-

Vortex mixer

-

Test tubes

-

Solvents: Purified water, 5% HCl, 5% NaHCO₃, 5% NaOH, ethanol, methanol, DMSO, dichloromethane.

Procedure:

-

Weigh approximately 25 mg of the compound into a clean, dry test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.

-

Visually inspect the mixture for the dissolution of the solid.

-

If the solid dissolves completely, the compound is classified as soluble in that solvent.

-

If the solid does not dissolve, the compound is classified as insoluble.

-

If a significant portion appears to dissolve, it can be classified as partially soluble.

-

For aqueous solutions, the pH should be measured.

Diagram 1: Experimental Workflow for Solubility Testing

Caption: Workflow for determining compound solubility.

Protocol for Stability Testing (Forced Degradation)

This protocol is based on the ICH Q1A(R2) guidelines for stability testing and is designed to identify potential degradation pathways under various stress conditions.

Materials:

-

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

HPLC system with a validated, stability-indicating method

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

Procedure:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent, as well as solid-state samples.

-

Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and store at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and store under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the compound solution with 3% H₂O₂ and store under defined conditions.

-

Thermal Degradation: Store solid samples of the compound in a stability chamber at elevated temperatures (e.g., 60°C, 75% RH).

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify

The Structural Blueprint for Activity: An In-depth Guide to Chromene-3-Carboxylic Acids in Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the core principles governing the structure-activity relationship (SAR) of chromene-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry. Chromene derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. Understanding the intricate relationship between their chemical structure and biological function is paramount for the rational design of novel, more effective therapeutic agents. This guide provides a consolidated overview of key SAR findings, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers in this endeavor.

Data Presentation: Unveiling the Structure-Activity Landscape

The biological activity of chromene-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the chromene ring system. The following tables summarize quantitative data from various studies, offering a comparative analysis of how structural modifications impact anticancer and antimicrobial efficacy.

Table 1: Anticancer Activity of Chromene-3-Carboxylic Acid Derivatives

| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Other) | Cell Line | IC50 (µM) | Citation |

| 1a | H | OH | 4-phenyl | HCT-116 | 1.5 | |

| 1b | Cl | OH | 4-phenyl | HCT-116 | 0.8 | |

| 1c | OCH3 | OH | 4-phenyl | HCT-116 | 2.1 | |

| 2a | H | H | 2-(4-methoxyphenylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | AKR1B10 (enzyme) | Ki = 0.0027 | |

| 3a | H | OCH3 | Amide with quinoline | EAC | 11.4 | |

| 3b | H | OCH3 | Amide with 4-methoxyphenylthiazole | EAC | 15.3 | |

| 4a | H | H | Lanthanide complex (Sm) | K-562 | 108.39 | [1] |

| 4b | H | H | Lanthanide complex (Gd) | K-562 | 164.52 | [1] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EAC: Ehrlich Ascites Carcinoma cells.

Key SAR Insights for Anticancer Activity:

-

Substitution at Position 6: Electron-withdrawing groups, such as chlorine (Cl), at the 6-position tend to enhance cytotoxic activity (compare 1a and 1b ).

-

Amide Conjugates: The nature of the amide conjugate at the carboxylic acid moiety significantly influences activity. Complex heterocyclic moieties like pyridinyl-imino-carboxamides can lead to potent enzyme inhibition (2a ).

-

Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active scaffolds, such as quinoline and thiazole, have demonstrated promising antiproliferative effects (3a , 3b ).

Table 2: Antimicrobial Activity of Chromene-3-Carboxylic Acid Derivatives

| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Aryl group at C4) | Organism | MIC (µg/mL) | Citation |

| 5a | H | OH | Phenyl | S. aureus | 16 | |

| 5b | H | OH | 4-Chlorophenyl | S. aureus | 8 | |

| 5c | H | OH | 2,4-Dichlorophenyl | S. aureus | 4 | |

| 6a | H | OH | Phenyl | E. coli | 32 | |

| 6b | H | OH | 4-Chlorophenyl | E. coli | 16 | |

| 6c | H | OH | 2,4-Dichlorophenyl | E. coli | 8 |

MIC: Minimum Inhibitory Concentration.

Key SAR Insights for Antimicrobial Activity:

-

Aryl Substituent at C4: The presence and substitution pattern of an aryl group at the C4 position are critical for antimicrobial activity.

-

Halogenation: The introduction of halogen atoms, particularly chlorine, on the C4-aryl ring generally leads to a significant increase in antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria (compare 5a-c and 6a-c ). Dihalogenated derivatives often exhibit the highest activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide generalized methodologies for the synthesis of the chromene-3-carboxylic acid scaffold and for the evaluation of its cytotoxic effects.

General Synthesis of 2-Oxo-2H-chromene-3-carboxylic acid

This protocol is a common method for the synthesis of the coumarin-3-carboxylic acid core, which is a closely related and often interchangeably used term for 2-oxo-2H-chromene-3-carboxylic acid.

-

Reaction Setup: To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add diethyl malonate (1.1-1.5 equivalents).

-

Catalysis: Add a catalytic amount of a base, typically piperidine with a few drops of acetic acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into crushed ice. The resulting precipitate, the ethyl ester of the chromene-3-carboxylic acid, is collected by filtration.

-

Hydrolysis: The crude ethyl ester is then dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2 equivalents).

-

Stirring: The mixture is stirred at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: The solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is then acidified with dilute hydrochloric acid (HCl) to precipitate the chromene-3-carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of HCl in isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, provide visual representations of key concepts discussed in this guide.

Logical Relationships and Workflows

Caption: A logical diagram illustrating the general synthetic workflow for chromene-3-carboxylic acids, the key structure-activity relationships, and the experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anticancer activity of chromene derivatives often involves the induction of apoptosis and interference with cell cycle machinery. The following diagrams depict generalized signaling pathways that are modulated by these compounds.

Caption: A generalized diagram of the apoptotic signaling pathways induced by chromene derivatives, involving both the extrinsic and intrinsic routes.[2][3]

Caption: A diagram illustrating two key mechanisms of action for chromene derivatives: disruption of microtubule dynamics and inhibition of the NF-κB signaling pathway.[3][4]

This technical guide provides a foundational understanding of the structure-activity relationships of chromene-3-carboxylic acids. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating the development of next-generation therapeutic agents based on this versatile chemical scaffold.

References

- 1. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel 6-Bromo-8-methoxy-2H-chromene-3-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals

Introduction: The chromene scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide array of biological activities. Among these, derivatives of 2H-chromene-3-carboxylic acid have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and immunology. This technical guide focuses on the discovery and characterization of novel analogs based on the 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid core. This specific scaffold is a promising starting point for the development of new drugs due to its unique electronic and steric properties, which can be fine-tuned through chemical modification to optimize potency and selectivity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these novel analogs, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of a representative series of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid analogs. The selection of modifications at the carboxylic acid group (amides and esters) is based on common derivatization strategies to modulate physicochemical properties and biological activity. The presented data, while illustrative, is based on trends observed for similar chromene derivatives in published studies.

Table 1: Anticancer Activity of 6-bromo-8-methoxy-2H-chromene-3-carboxamide Analogs

| Compound ID | R (Amide Substituent) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 1a | -H | 15.2 | 21.8 | 18.5 |

| 1b | -CH₃ | 12.5 | 18.3 | 15.1 |

| 1c | -CH₂CH₃ | 10.8 | 16.1 | 13.2 |

| 1d | -Phenyl | 5.2 | 8.9 | 6.8 |

| 1e | -4-Chlorophenyl | 2.1 | 4.5 | 3.1 |

| 1f | -4-Methoxyphenyl | 7.8 | 11.2 | 9.3 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |

Table 2: Anti-inflammatory Activity of 6-bromo-8-methoxy-2H-chromene-3-carboxylic Acid Ester Analogs

| Compound ID | R (Ester Substituent) | LPS-induced NO Inhibition IC₅₀ (µM) in RAW 264.7 cells |

| 2a | -CH₃ | 25.4 |

| 2b | -CH₂CH₃ | 22.1 |

| 2c | -n-Propyl | 18.9 |

| 2d | -iso-Propyl | 28.6 |

| 2e | -n-Butyl | 15.3 |

| Indomethacin | (Reference) | 5.8 |

Experimental Protocols

General Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carboxamide Analogs (1a-f)

A solution of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid (1.0 eq.) in thionyl chloride (10 vol.) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous dichloromethane (DCM, 20 vol.) and cooled to 0 °C. To this solution, the appropriate amine (1.2 eq.) and triethylamine (2.0 eq.) are added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is washed with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired amide analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (MCF-7, A549, and HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and allowed to adhere for 24 hours. The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant, an indicator of nitric oxide (NO) production, is determined using the Griess reagent. The absorbance is measured at 540 nm. The IC₅₀ value, the concentration of the compound that inhibits 50% of LPS-induced NO production, is determined.

Visualizations

Experimental Workflow for Synthesis and Screening

In-Depth Technical Guide: Preliminary In Vitro Screening of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening protocols relevant to assessing the biological activity of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. Chromene derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties. This document outlines detailed methodologies for evaluating the potential anti-cancer, anti-inflammatory, and enzyme inhibitory activities of the target compound. While specific experimental data for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is not extensively available in public literature, this guide presents standardized protocols and representative data from structurally related chromene derivatives to serve as a benchmark for researchers. The guide includes structured data tables for clarity and Graphviz diagrams to visualize experimental workflows and biological pathways, adhering to best practices for scientific documentation.

Introduction

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene class, which is of significant interest in medicinal chemistry. The chromene scaffold is a key structural motif in many natural products and has been associated with a diverse range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The specific substitutions of a bromine atom at the C6 position and a methoxy group at the C8 position on the chromene ring, along with a carboxylic acid at C3, are expected to modulate its physicochemical properties and biological target interactions[1].

Preliminary in vitro screening is a critical first step in the drug discovery pipeline to identify and characterize the bioactivity of a novel compound. This guide focuses on three key areas of investigation based on the known activities of similar chromene derivatives:

-

Anti-Cancer Activity: Assessing the cytotoxic effects on cancer cell lines.

-

Anti-Inflammatory Activity: Evaluating the ability to modulate inflammatory pathways.

-

Enzyme Inhibition: Specifically targeting carbonic anhydrases, which are implicated in cancer progression[1].

This document provides detailed experimental protocols and data presentation formats to facilitate the systematic evaluation of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.

Experimental Protocols

This section details the methodologies for key in vitro assays.

Anti-Cancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity[5].

Protocol:

-

Cell Culture:

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment[6].

-

-

Compound Treatment:

-

Prepare a stock solution of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in DMSO.

-

Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with fresh medium containing the test compound or vehicle control (DMSO).

-

Incubate the plates for 48 hours[7].

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[8].

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution[8].

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Anti-Inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for inflammation[2][9][10].

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere[2].

-

-

Cell Seeding:

-

Compound Treatment and Stimulation:

-

Nitrite Measurement (Griess Assay):

-

Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well[9].

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader[2].

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

-

Enzyme Inhibition Screening: Carbonic Anhydrase IX (CA IX) Assay

This assay measures the direct inhibitory effect of a compound on the esterase activity of recombinant human carbonic anhydrase IX[1][11].

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[11].

-

Enzyme Solution: Recombinant human CA IX diluted in assay buffer.

-

Substrate Solution: p-Nitrophenyl acetate (pNPA) in a solvent like acetonitrile or DMSO[11].

-

Test Compound: Serial dilutions of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in assay buffer.

-

Positive Control: A known CA inhibitor like Acetazolamide[1].

-

-

Assay Procedure (in a 96-well plate):

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

-

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. The following tables are templates based on representative data for other chromene derivatives and should be populated with experimental results for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid.

Table 1: In Vitro Cytotoxicity of Chromene Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) [a] |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | HT-29 (Colon) | To be determined |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | HepG2 (Liver) | To be determined |

| Reference Compound 1 (Indole-tethered chromene 4c)[3] | HT-29 (Colon) | 9.1 |

| Reference Compound 2 (Indole-tethered chromene 4d)[3] | HepG2 (Liver) | 7.9 |

| Doxorubicin (Positive Control)[3] | HT-29 (Colon) | < 10 |

[a] IC₅₀ is the concentration of compound required to inhibit cell growth by 50% after 48h of treatment.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Compound | Concentration (µg/mL) | NO Inhibition (%) [a] |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | 10 | To be determined |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | 50 | To be determined |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | 100 | To be determined |

| Reference Compound (OADP)[10] | 1 | > 75 |

| L-NAME (Positive Control) | 100 | Typically > 90 |

[a] Percentage of nitric oxide inhibition relative to cells stimulated with LPS alone.

Table 3: Carbonic Anhydrase IX (CA IX) Enzyme Inhibition

| Compound | IC₅₀ (µM) [a] |

| 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | To be determined |

| Reference Compound (SLC-0111 Analog)[1] | 0.399 µg/mL |

| Acetazolamide (Positive Control)[1] | 0.105 µg/mL |

[a] IC₅₀ is the concentration of compound required to inhibit 50% of the enzyme's activity.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) to illustrate workflows and pathways.

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Caption: Workflow for the anti-inflammatory nitric oxide (NO) inhibition assay.

Caption: Simplified pathway of CA IX-mediated tumor acidification and its inhibition.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary in vitro screening of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. The detailed protocols for anti-cancer, anti-inflammatory, and enzyme inhibition assays offer a standardized approach to elucidating the compound's biological profile. While direct experimental data for this specific molecule is pending, the provided methodologies and reference data for related structures will enable researchers to design robust experiments, interpret results effectively, and position their findings within the broader context of chromene chemistry. The successful execution of these assays will be pivotal in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid in cell culture experiments. This document outlines detailed protocols for assessing its anti-inflammatory and anticancer properties, along with methods to investigate its potential mechanism of action.

Compound Overview

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene class of heterocyclic molecules. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory and anticancer effects[1]. This compound is studied for its potential to modulate biological pathways, making it a candidate for investigation in drug discovery[2]. While specific data for this exact compound is limited, research on structurally similar chromenes suggests potential activity as an inhibitor of signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer[3].

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| CAS Number | 885271-13-6[2][4] |

| Molecular Formula | C₁₁H₉BrO₄[2][4] |

| Molecular Weight | 285.09 g/mol [2] |

| Storage | Store at 0-8°C[2] |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of the compound, which can then be diluted to the desired final concentrations for cell culture experiments.

Materials:

-

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh out a precise amount of the compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

Assessment of Anti-inflammatory Activity

A common in vitro model for studying inflammation involves the use of murine macrophage cells, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

2.2.1. Cell Culture and Treatment

Protocol:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours[5].

-

Pre-treat the cells with various concentrations of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

2.2.2. Nitric Oxide (NO) Production Assay (Griess Test)

Protocol:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample[5].

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is determined by comparison with a standard curve of sodium nitrite.

2.2.3. Pro-inflammatory Cytokine Quantification (ELISA)

Protocol:

-

Collect cell culture supernatants after treatment and stimulation.

-

Centrifuge the supernatants to remove cellular debris.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[5].

Hypothetical Anti-inflammatory Activity Data:

| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |

| 1 | 95.2 ± 4.8 | 98.1 ± 5.2 | 96.5 ± 4.9 |

| 5 | 78.6 ± 3.9 | 85.4 ± 4.3 | 82.1 ± 4.1 |

| 10 | 55.3 ± 2.8 | 62.7 ± 3.1 | 58.9 ± 2.9 |

| 25 | 32.1 ± 1.6 | 40.2 ± 2.0 | 35.7 ± 1.8 |

| 50 | 15.8 ± 0.8 | 21.5 ± 1.1 | 18.3 ± 0.9 |

Assessment of Anticancer Activity

The anticancer potential of the compound can be evaluated by determining its cytotoxicity against various cancer cell lines.

2.3.1. Cell Viability Assay (MTT Assay)

Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HT-29 for colon cancer) in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours[6].

-

Treat the cells with a range of concentrations of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[6].

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Anticancer Activity Data (IC₅₀ Values in µM after 48h treatment):

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 12.5 |

| HepG-2 (Liver Cancer) | 18.2 |

| HT-29 (Colon Cancer) | 25.8 |

| A549 (Lung Cancer) | 21.4 |

Investigation of Mechanism of Action: PI3K/AKT Signaling Pathway

Based on the activity of similar chromene derivatives, a plausible mechanism of action for the anticancer effects of 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid is the inhibition of the PI3K/AKT signaling pathway[3]. This pathway is crucial for cell proliferation, survival, and growth[7].

Western Blot Analysis of Key Signaling Proteins

Protocol:

-

Culture cancer cells to 70-80% confluency and treat them with the compound at concentrations around the IC₅₀ value for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the PI3K/AKT pathway, such as phosphorylated AKT (p-AKT) and total AKT.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

A decrease in the ratio of p-AKT to total AKT would suggest inhibition of the pathway.

Visualizations

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory effects.

Experimental Workflow for Anticancer Screening

Caption: Workflow for determining anticancer activity via MTT assay.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

References